1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C5H4F3N3O2 This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the nitration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at elevated temperatures, and the product is isolated through crystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-amine: Lacks the methyl group, which influences its steric and electronic properties.
Properties
Molecular Formula |
C5H5F3N4O2 |
---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3N4O2/c1-11-4(9)2(12(13)14)3(10-11)5(6,7)8/h9H2,1H3 |
InChI Key |
VTSKSIOPIXTOBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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